4-Fluorobenzo[d]thiazole-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1,3-benzothiazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FN2S/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBFTQCPELGDKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440679 | |
| Record name | 4-Fluoro-1,3-benzothiazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169776-13-0 | |
| Record name | 4-Fluoro-1,3-benzothiazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of 4 Fluorobenzo D Thiazole 2 Carbonitrile Formation and Reactivity
Elucidation of Palladium/Copper-Catalyzed Cyclization Mechanisms
C-H Functionalization Pathways
The initial and critical step in the cyclization cascade is the regioselective activation and functionalization of an ortho C-H bond on the aniline-derived aromatic ring. nih.gov In the palladium-catalyzed pathway, the reaction is believed to commence with the coordination of the palladium catalyst to the sulfur atom of the thioamide or a similar precursor. This coordination directs the catalyst to the ortho C-H bond of the phenyl ring.
A plausible mechanism, analogous to other directed C-H functionalization reactions, involves a concerted metalation-deprotonation (CMD) pathway. nsf.gov In this step, the palladium center abstracts a proton from the ortho position, leading to the formation of a palladacycle intermediate. This five-membered cyclic intermediate is a key species that holds the aryl and thioamide fragments in close proximity, facilitating the subsequent bond-forming step. The presence of a directing group, in this case, the thioamide moiety, is essential for achieving high regioselectivity in the C-H activation process. nsf.govresearchgate.net
Intramolecular C-S Bond Formation Mechanisms
Following the formation of the palladacycle intermediate, the crucial intramolecular C-S bond is formed. This step occurs via reductive elimination from the palladium center. The palladium(II) intermediate undergoes a transformation where the newly formed aryl-palladium bond and the sulfur atom couple, forging the thiazole (B1198619) ring and reducing the palladium from Pd(II) to Pd(0). morressier.com
Role of Catalytic Species and Additives (e.g., KI)
The efficiency and outcome of the palladium/copper-catalyzed cyclization are highly dependent on the specific catalytic species and additives used.
Palladium Catalyst: Palladium(II) salts, such as Pd(OAc)₂ or PdCl₂, are commonly used as the primary catalyst to initiate the C-H activation step. beilstein-journals.org
Copper Co-catalyst: Copper(I) salts, like CuI, are often employed as co-catalysts. mdpi.commorressier.com Their primary role is to act as an oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed after the reductive elimination step, thus sustaining the catalytic cycle. morressier.com
Additives (KI): Inorganic additives like Potassium Iodide (KI) have been shown to significantly improve reaction yields. beilstein-journals.org While the exact role can be multifaceted, it is proposed that the iodide ion can act as a ligand for the palladium or copper center, modifying its electronic properties and reactivity. It may also play a role in the solubility of the catalytic species or facilitate the reductive elimination step. In some systems, additives like tetrabutylammonium (B224687) bromide (TBAB) have also been shown to enhance the transformation. morressier.comnih.gov
The table below summarizes the key components and their proposed functions in the catalytic system.
| Component | Example(s) | Proposed Role |
| Primary Catalyst | Pd(OAc)₂, PdCl₂ | Initiates C-H activation and facilitates C-S bond formation via a palladacycle intermediate. |
| Co-catalyst | CuI | Re-oxidizes Pd(0) to the active Pd(II) state to ensure catalytic turnover. |
| Additive | KI, TBAB | Enhances reaction rate and yield; may act as a ligand, improve solubility, or facilitate key reaction steps. |
| Oxidant | Air (O₂) | Acts as the terminal oxidant in the re-oxidation of the catalyst. |
Reaction Pathways for Halogenation and Cyanation
The introduction of fluorine and nitrile functionalities onto the benzothiazole (B30560) scaffold involves distinct mechanistic pathways, typically electrophilic and nucleophilic reactions, respectively.
Mechanism of Electrophilic Fluorination
The introduction of a fluorine atom onto the aromatic ring of a benzothiazole precursor, creating the "4-Fluoro" moiety, is typically achieved through an electrophilic fluorination reaction. This process involves the reaction of an electron-rich aromatic ring with an electrophilic source of fluorine ("F⁺").
The most common and effective electrophilic fluorinating agents are those containing a nitrogen-fluorine (N-F) bond, where the nitrogen is attached to strong electron-withdrawing groups. Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used.
The mechanism is believed to proceed via one of two pathways:
Sₙ2-type attack: The π-system of the aromatic ring acts as a nucleophile and attacks the electrophilic fluorine atom of the N-F reagent. This results in the simultaneous breaking of the N-F bond and the formation of a C-F bond, proceeding through a cationic intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step by a weak base restores the aromaticity of the ring.
Single-Electron Transfer (SET): An alternative proposed mechanism involves an initial single-electron transfer from the nucleophilic arene to the fluorinating agent. This generates a radical cation and a radical anion, which then collapse to form the fluorinated product. The prevailing mechanism can depend on the specific substrates and reaction conditions.
Nucleophilic Addition/Elimination in Nitrile Formation
The introduction of the carbonitrile (-C≡N) group at the 2-position of the benzothiazole ring to form the final product often proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. nih.gov This pathway requires a precursor with a good leaving group, such as a halogen (e.g., chlorine or bromine), at the 2-position of the 4-fluorobenzothiazole core.
The SₙAr mechanism is a two-step process:
Nucleophilic Addition: A cyanide source, such as sodium cyanide (NaCN) or copper(I) cyanide (CuCN), provides the cyanide anion (⁻CN), a potent nucleophile. The nucleophile attacks the electron-deficient carbon atom at the 2-position of the benzothiazole ring, which is activated by the electron-withdrawing nature of the heterocyclic system. This attack breaks the aromaticity of the thiazole ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination of the Leaving Group: In the second, typically rapid step, the leaving group (e.g., a halide ion) is expelled from the Meisenheimer complex. This step restores the aromaticity of the heterocyclic ring and yields the final 2-cyanobenzothiazole product. nih.gov
Radical Intermediates in Benzothiazole Ring Closure
The formation of the benzothiazole ring system, a core structure of 4-Fluorobenzo[d]thiazole-2-carbonitrile, can proceed through various mechanisms, including pathways involving radical intermediates. These routes offer alternatives to traditional condensation reactions and are often characterized by mild reaction conditions. Research into the synthesis of benzothiazole derivatives has identified key radical species, such as thiyl and aryl radicals, that are crucial for the intramolecular cyclization process.
One established method involves the intramolecular cyclization of thiobenzamides to form benzothiazoles, which proceeds through aryl radical cations as reactive intermediates. mdpi.com This type of reaction can be promoted by reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) or cerium ammonium (B1175870) nitrate (B79036) (CAN), facilitating the ring closure under gentle conditions, often at room temperature. mdpi.com Another pathway suggests that the reaction mechanism proceeds via a thiyl radical, which leads to the formation of the benzothiazole structure in high yields. pharmacyjournal.in
Furthermore, visible light-induced reactions have emerged as an economical and safe route to a wide array of benzothiazoles, also operating through radical mechanisms. nih.gov For instance, the synthesis of 2-substituted benzothiazoles from o-iodoarylisothiocyanates and active methylene (B1212753) compounds is proposed to occur via an SRN1 mechanism, which is characterized by the formation of radical intermediates. nih.gov The key step in some photoredox-catalyzed syntheses is the generation of a donor-acceptor complex between reactants, which, upon irradiation, leads to subsequent decarboxylation and intramolecular cyclization of the resulting radical adducts to afford the final product. nih.gov
| Method | Key Reagents/Conditions | Proposed Radical Intermediate | Reference |
|---|---|---|---|
| Intramolecular Cyclization of Thiobenzamides | PIFA or CAN, Room Temperature | Aryl Radical Cation | mdpi.com |
| Cyclization of Sulfamide Substrates | Dichloromethane (solvent), Room Temperature | Thiyl Radical | pharmacyjournal.in |
| Transition Metal-Free SRN1 Reaction | Sodium Hydride, Room Temperature | Radical anions and thioamide intermediates | nih.gov |
| Visible Light-Induced Cascade Radical Cyclization | Na2CO3 (reducing agent) | Fluoroalkyl Radicals | nih.gov |
| Photooxidative Cross-Coupling | Blue UV Irradiation, H2O2 | Radical adduct from donor-acceptor complex | nih.gov |
Influences of Substituent Electronic Effects on Reaction Mechanisms
The electronic properties of substituents on the benzothiazole core significantly influence the reactivity of the molecule and the mechanisms of its reactions. In this compound, the fluorine atom at the 4-position and the carbonitrile group at the 2-position both act as electron-withdrawing groups (EWGs), which profoundly impacts the electron density distribution across the heterocyclic system.
Substituents affect the reactivity of an aromatic ring by either donating or withdrawing electron density. lumenlearning.commsu.edu Electron-donating groups (EDGs) typically activate the ring, making it more nucleophilic and thus more reactive toward electrophiles. lumenlearning.comlibretexts.org Conversely, EWGs deactivate the ring by decreasing its electron density, making it less reactive in electrophilic substitution reactions. msu.edulibretexts.org
In the case of this compound:
Fluorine (-F): The fluorine atom exerts a strong electron-withdrawing inductive effect due to its high electronegativity, which deactivates the benzene (B151609) ring. libretexts.org However, it also has a weaker, electron-donating resonance effect due to its lone pairs of electrons, which can stabilize carbocation intermediates in electrophilic substitution, making it an ortho- and para-directing substituent. libretexts.org
Carbonitrile (-CN): The nitrile group is a powerful EWG, acting through both inductive and resonance effects. This group strongly deactivates the thiazole part of the molecule and influences its susceptibility to nucleophilic attack. The presence of the nitrile group enhances the electrophilicity of the C2 position.
Studies on variously substituted benzothiazoles have confirmed that modifying the chemical structure with EDGs (like -CH₃) or EWGs (like -NO₂) can tune the electronic, optical, and charge transport properties of the molecule. mdpi.comnih.gov The combination of these substituent effects in this compound results in a highly electron-deficient aromatic system. This electronic profile dictates its reactivity, favoring nucleophilic aromatic substitution reactions over electrophilic ones and influencing the regioselectivity of any potential additions or cyclizations. The yield of benzothiazole synthesis can also be strongly affected by the nature and position of substituents on the phenyl ring. nih.gov
| Substituent | Position on Target Molecule | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring | Reference |
|---|---|---|---|---|---|
| Fluorine (-F) | 4 | Strongly Electron-Withdrawing | Weakly Electron-Donating | Deactivating, Ortho-, Para-Directing | libretexts.org |
| Carbonitrile (-CN) | 2 | Strongly Electron-Withdrawing | Strongly Electron-Withdrawing | Strongly Deactivating | |
| Methyl (-CH₃) | N/A (for comparison) | Weakly Electron-Donating | N/A (Hyperconjugation) | Activating | mdpi.comnih.gov |
| Nitro (-NO₂) | N/A (for comparison) | Strongly Electron-Withdrawing | Strongly Electron-Withdrawing | Strongly Deactivating | mdpi.comnih.gov |
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 4 Fluorobenzo D Thiazole 2 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Fluorobenzo[d]thiazole-2-carbonitrile, a combination of 1H, 13C, and 19F NMR, along with two-dimensional (2D) techniques, offers a complete picture of its atomic connectivity and environment.
1H NMR for Proton Environment Analysis
Proton NMR (1H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. In this compound, the aromatic protons on the fluorinated benzene (B151609) ring exhibit characteristic chemical shifts and coupling patterns. The fluorine atom at position 4 significantly influences the electronic environment of the adjacent protons, leading to distinct signals. The number of signals, their integration, chemical shift values, and splitting patterns (multiplicity) are all critical for assigning each proton to its specific position on the benzothiazole (B30560) core.
13C NMR for Carbon Skeleton Analysis
Carbon-13 NMR (13C NMR) spectroscopy is instrumental in defining the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the identification of all carbon environments. The chemical shifts of the carbons in the benzothiazole ring system, including those directly bonded to the fluorine, sulfur, and nitrogen atoms, provide valuable structural information. The carbon of the nitrile group (C≡N) also has a characteristic chemical shift in the 13C NMR spectrum. mdpi.com
19F NMR for Fluorine Environment and Coupling Analysis
Fluorine-19 NMR (19F NMR) is a highly sensitive technique that provides specific information about the fluorine atom in this compound. The chemical shift of the 19F signal is indicative of its electronic environment. Furthermore, coupling between the fluorine nucleus and adjacent proton and carbon nuclei (19F-1H and 19F-13C coupling) can be observed, providing further confirmation of the fluorine atom's position within the molecule.
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
Two-dimensional NMR techniques are powerful tools for unambiguously assigning the complex NMR spectra of molecules like this compound.
COSY (Correlation Spectroscopy) reveals proton-proton (1H-1H) coupling networks, helping to identify which protons are adjacent to one another in the aromatic ring. sdsu.eduyoutube.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing direct 1H-13C one-bond connectivity. sdsu.eduuvic.caustc.edu.cn
HMBC (Heteronuclear Multiple Bond Correlation) establishes longer-range correlations between protons and carbons (typically over two or three bonds). sdsu.eduuvic.caustc.edu.cnyoutube.com This is particularly useful for identifying quaternary carbons and for piecing together the entire molecular structure by connecting different fragments.
| Technique | Observed Data Type | Typical Information Gained |
|---|---|---|
| 1H NMR | Chemical Shifts (ppm), Multiplicity, Coupling Constants (Hz) | Identifies the chemical environment and connectivity of protons in the aromatic ring. |
| 13C NMR | Chemical Shifts (ppm) | Reveals the carbon skeleton, including the benzothiazole ring and the nitrile carbon. |
| 19F NMR | Chemical Shift (ppm), Coupling Constants (Hz) | Confirms the presence and electronic environment of the fluorine atom. |
| COSY | Cross-peaks between coupled protons | Establishes 1H-1H connectivity. |
| HMQC/HSQC | Cross-peaks between protons and directly attached carbons | Determines 1H-13C one-bond correlations. |
| HMBC | Cross-peaks between protons and carbons over 2-3 bonds | Provides long-range 1H-13C connectivity for complete structural assignment. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands confirm the presence of key structural features. A sharp and intense absorption band is typically observed in the region of 2220-2240 cm-1, which is indicative of the nitrile (C≡N) stretching vibration. mdpi.com The stretching vibration of the carbon-fluorine (C-F) bond in the aromatic ring usually appears in the fingerprint region, often between 1000 and 1300 cm-1. Additionally, vibrations associated with the benzothiazole ring system, including C=N and C=C stretching, will be present in the spectrum.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) |
|---|---|---|
| Nitrile (C≡N) | Stretching | 2220 - 2240 |
| Aromatic C-F | Stretching | 1000 - 1300 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C=N (in thiazole (B1198619) ring) | Stretching | ~1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a molecular ion peak (M+) corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the precise molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural insights. The molecule may fragment in predictable ways, such as the loss of the nitrile group or cleavage of the thiazole ring, and the masses of these fragment ions can be used to corroborate the proposed structure.
| Analysis | Information Obtained | Expected Observation |
|---|---|---|
| Molecular Ion Peak (M+) | Molecular Weight | A peak corresponding to the monoisotopic mass of C8H3FN2S. |
| High-Resolution MS (HRMS) | Elemental Composition | Provides the exact mass, confirming the molecular formula. |
| Fragmentation Pattern | Structural Fragments | Characteristic fragments resulting from the loss of CN, F, or cleavage of the heterocyclic ring. |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Unlike nominal mass spectrometry, HRMS can distinguish between compounds that have the same integer mass but different elemental formulas. For this compound, with the chemical formula C₈H₃FN₂S, HRMS is used to measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places.
This experimental mass is then compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁴N, and ³²S). A close match between the experimental and theoretical mass, typically within a few parts per million (ppm), provides unambiguous confirmation of the molecular formula, lending strong support to the compound's identity. nih.govnih.gov
| Parameter | Value |
| Molecular Formula | C₈H₃FN₂S |
| Theoretical Exact Mass | 190.0004 u |
| Typical Mass Accuracy | < 5 ppm |
This table outlines the theoretical exact mass for the molecular ion [M]⁺ of this compound, which is the target value for HRMS analysis.
Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques
Both Electron Ionization (EI) and Electrospray Ionization (ESI) are methods used to generate ions for mass spectrometric analysis, but they provide different types of structural information.
Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV). This process not only forms a molecular ion (M⁺) but also induces extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For this compound, expected fragmentation pathways could include the loss of the nitrile group (-CN), cleavage of the thiazole ring, or loss of a sulfur atom, providing a veritable fingerprint for the molecule's structure.
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution by creating a fine, charged aerosol. creative-proteomics.com This method is particularly useful for polar compounds and minimizes fragmentation, typically yielding a protonated molecular ion [M+H]⁺ or other adducts. d-nb.infowikipedia.org For this compound, ESI would be expected to produce a prominent ion at m/z corresponding to [C₈H₃FN₂S + H]⁺, which confirms the molecular weight. acs.org It has been noted that under certain positive ion ESI-MS conditions, nitrile-containing compounds can undergo reduction to their respective amines. nih.govresearchgate.net
| Ionization Technique | Primary Ion Observed | Information Provided |
| Electron Ionization (EI) | Molecular ion (M⁺) and fragment ions | Structural fingerprint from fragmentation patterns |
| Electrospray Ionization (ESI) | Protonated molecule [M+H]⁺ | Molecular weight confirmation |
This table compares the primary ions and the type of structural information obtained from EI and ESI mass spectrometry for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of photons promotes electrons from a ground electronic state to a higher energy excited state. The structure of this compound, which contains a conjugated aromatic system, is expected to exhibit distinct absorption bands in the UV region.
The primary electronic transitions responsible for this absorption are π → π* transitions associated with the delocalized electrons of the benzothiazole ring system. These are typically high-intensity absorptions. Additionally, weaker n → π* transitions may occur, involving the promotion of non-bonding electrons from the nitrogen and sulfur heteroatoms to anti-bonding π* orbitals. Studies on similar benzothiazole derivatives show strong absorption peaks in the 330-340 nm range, which are attributed to these π → π* transitions. niscpr.res.in The fluorine and nitrile substituents can subtly modify the energy levels and thus the exact wavelength of maximum absorbance (λmax). rsc.org
| Transition Type | Involved Orbitals | Expected Intensity |
| π → π | π bonding to π anti-bonding | High |
| n → π | n non-bonding to π anti-bonding | Low |
This table summarizes the expected electronic transitions for this compound observable by UV-Vis spectroscopy.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons of the atoms, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact positions of all atoms can be determined. scirp.org
For this compound, a crystallographic analysis would provide definitive data on bond lengths, bond angles, and torsional angles. researchgate.netnih.gov It would also reveal information about the crystal packing and any intermolecular interactions, such as π-π stacking of the aromatic rings, which influence the material's bulk properties. mdpi.com
| Crystallographic Parameter | Representative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.5 |
| b (Å) | ~5.8 |
| c (Å) | ~18.2 |
| β (°) ** | ~95 |
| Volume (ų) ** | ~790 |
| Z | 4 |
This table presents hypothetical but representative crystallographic data for a molecule of this type, illustrating the detailed structural parameters obtained from X-ray diffraction analysis.
Elemental Analysis (CHN) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample. velp.com The method, often performed using a combustion analyzer, involves burning a small, precise amount of the compound in an oxygen-rich environment. azom.comeltra.com The combustion converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas. These resulting gases are then quantified, and the percentages of each element in the original sample are calculated.
For this compound (C₈H₃FN₂S), the experimentally determined percentages of C, H, and N must align closely with the theoretically calculated values. A match within a generally accepted tolerance of ±0.4% is considered strong evidence of the compound's purity and corroborates its proposed empirical formula. rsc.org
| Element | Theoretical % | Experimental % (Typical) |
| Carbon (C) | 50.52% | 50.5 ± 0.4% |
| Hydrogen (H) | 1.59% | 1.6 ± 0.4% |
| Nitrogen (N) | 14.73% | 14.7 ± 0.4% |
This table compares the theoretical elemental composition of this compound with the expected range for experimental results, which are used to confirm sample purity.
Derivatization Strategies and Synthetic Applications of 4 Fluorobenzo D Thiazole 2 Carbonitrile
Modification at the Benzo[d]thiazole Core
The aromatic core of 4-Fluorobenzo[d]thiazole-2-carbonitrile is amenable to substitution and annulation reactions, providing avenues to expand and functionalize the heterocyclic system.
Substituent Introduction at Aromatic Positions (e.g., C-6, C-5)
The introduction of new substituents onto the benzene (B151609) portion of the benzothiazole (B30560) ring is typically achieved through electrophilic aromatic substitution (SEAr). wikipedia.org The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the fluorine atom, the fused thiazole (B1198619) ring, and the nitrile group.
The fluorine atom at C-4 is a deactivating, yet ortho, para-directing group due to the interplay of its inductive electron withdrawal and resonance electron donation. researchgate.net The fused thiazole ring, particularly with an electron-withdrawing nitrile group at C-2, deactivates the benzene ring towards electrophilic attack. nih.gov This combined deactivation suggests that forcing conditions may be necessary for substitution. The primary positions available for substitution are C-5, C-6, and C-7. The fluorine atom strongly directs incoming electrophiles to its ortho (C-5) and para (C-7) positions. Synthesis of related 6-fluoro or 7-chloro benzothiazole derivatives often starts from pre-functionalized anilines, highlighting the challenges of direct substitution. derpharmachemica.comderpharmachemica.compharmahealthsciences.net For instance, the synthesis of 2-amino-6-fluoro-7-chloro(1,3)benzothiazole is achieved by the reaction of 3-chloro-4-fluoroaniline (B193440) with potassium thiocyanate (B1210189) and bromine. pharmahealthsciences.netresearchgate.net
However, direct electrophilic substitution on a pre-formed benzothiazole ring, such as nitration or halogenation, can provide access to derivatives at positions like C-6. The synthesis of 6-amino-2-cyanobenzothiazole (B113003) has been achieved via nitration of a benzothiazole precursor at the C-6 position, followed by reduction. d-nb.info
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Potential Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 4-Fluoro-6-nitrobenzo[d]thiazole-2-carbonitrile |
| Bromination | Br₂ / FeBr₃ | 6-Bromo-4-fluorobenzo[d]thiazole-2-carbonitrile |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 6-Acyl-4-fluorobenzo[d]thiazole-2-carbonitrile |
Ring Annulation Strategies (e.g., Pyrimido[2,1-b]benzothiazoles)
Ring annulation involves the construction of a new ring fused to the existing benzothiazole core. A prominent example is the synthesis of pyrimido[2,1-b]benzothiazoles, a class of compounds with a wide range of pharmacological activities. arkat-usa.org The most common synthetic route to this tricycle is a one-pot, three-component reaction, often a variation of the Biginelli reaction. scirp.orgnih.gov
This reaction typically involves the condensation of a 2-aminobenzothiazole, an aldehyde, and a β-dicarbonyl compound (like a β-ketoester). scirp.orgaraku.ac.ir For this compound to be used as a precursor in this strategy, the C-2 nitrile functionality must first be converted into a C-2 amino group. This transformation makes the nitrogen atom of the thiazole ring part of the newly formed pyrimidine (B1678525) ring.
The general synthetic approach is outlined below:
Step 1 (Precursor Modification): Conversion of the 2-cyano group of this compound into a 2-amino group. This is a non-trivial step that could involve hydrolysis to the amide followed by a Hofmann rearrangement, or other advanced synthetic methods.
Step 2 (Annulation): The resulting 2-amino-4-fluorobenzothiazole is then reacted with an aldehyde and a β-ketoester in the presence of a catalyst to yield the corresponding 4H-pyrimido[2,1-b]benzothiazole derivative. nih.gov
Transformations of the Nitrile Functionality
The nitrile group at the C-2 position is a versatile functional handle that can be converted into several other important chemical moieties, including carboxylic acids, amides, and amines. researchgate.net
Hydrolysis to Carboxylic Acids
The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. thieme-connect.delibretexts.org This transformation converts this compound into 4-Fluorobenzo[d]thiazole-2-carboxylic acid.
Acid-catalyzed hydrolysis: This is typically achieved by heating the nitrile under reflux with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. libretexts.orggoogle.com The reaction proceeds via the formation of a primary amide intermediate.
Base-catalyzed hydrolysis (saponification): This involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide. The initial product is the sodium salt of the carboxylic acid. Subsequent acidification with a strong acid is required to protonate the carboxylate and yield the free carboxylic acid.
Table 2: General Conditions for Nitrile Hydrolysis
| Method | Reagents & Conditions | Intermediate | Final Product |
| Acid Hydrolysis | Dilute HCl or H₂SO₄, heat (reflux) | 4-Fluorobenzo[d]thiazole-2-carboxamide | 4-Fluorobenzo[d]thiazole-2-carboxylic acid |
| Basic Hydrolysis | 1. NaOH(aq), heat (reflux) 2. H₃O⁺ | 4-Fluorobenzo[d]thiazole-2-carboxamide | 4-Fluorobenzo[d]thiazole-2-carboxylic acid |
Amidation Reactions and Carboxamide Hybrid Formation
The synthesis of 4-Fluorobenzo[d]thiazole-2-carboxamides can be approached in two primary ways, allowing for the formation of hybrids with other molecular scaffolds.
From the Carboxylic Acid: The most common method involves first hydrolyzing the nitrile to 4-Fluorobenzo[d]thiazole-2-carboxylic acid as described above. The resulting acid is then activated, typically by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate readily reacts with a primary or secondary amine to form the desired carboxamide derivative. This two-step process is highly versatile for creating a library of amide compounds. mdpi.com
Partial Hydrolysis of the Nitrile: Under carefully controlled conditions, the hydrolysis of the nitrile can be stopped at the primary amide stage. This provides a more direct route to the unsubstituted 4-Fluorobenzo[d]thiazole-2-carboxamide.
These strategies are crucial for developing hybrid molecules where the benzothiazole moiety is linked to another pharmacophore via an amide bond, a common structural motif in drug design. mdpi.com
Table 3: Synthetic Routes to Carboxamides
| Route | Step 1 | Step 2 |
| Via Carboxylic Acid | Hydrolysis of nitrile to carboxylic acid | Activation (e.g., with SOCl₂) followed by reaction with R₁R₂NH |
| Partial Hydrolysis | Controlled hydrolysis of nitrile (e.g., using acid and peroxide) | - |
Reductions to Amines
The nitrile group can be readily reduced to a primary amine, yielding (4-Fluorobenzo[d]thiazol-2-yl)methanamine. This transformation provides a flexible linker and a basic center, which is valuable for further derivatization or for modulating the pharmacological properties of the molecule.
Several standard reducing agents can accomplish this conversion:
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent followed by an aqueous workup.
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). It is often considered a "greener" alternative to metal hydride reagents.
Borane Reagents: Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also effective for the reduction of nitriles to amines.
The resulting aminomethyl group is a key building block for synthesizing more complex derivatives, including those used in bioorthogonal ligation reactions. d-nb.infonih.gov
Table 4: Common Methods for Nitrile Reduction to Primary Amines
| Reagent(s) | Typical Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup |
| Catalytic Hydrogenation | H₂ (gas), Raney Ni or Pd/C catalyst, solvent (e.g., EtOH, MeOH) |
| Borane (BH₃·THF) | Anhydrous THF, often with heating |
Strategies Involving the Fluorine Atom
The presence of a fluorine atom at the 4-position of the benzo[d]thiazole ring system significantly influences its chemical reactivity, providing a synthetic handle for a variety of transformations.
Exploration of Fluorine as a Handle for Further Derivatization
The fluorine atom in this compound serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is attributed to the electron-withdrawing nature of both the fluorine atom and the fused thiazole ring, which activates the aromatic system towards nucleophilic attack. This strategy allows for the introduction of a wide range of functional groups at the 4-position by reacting this compound with various nucleophiles.
Common nucleophiles employed in these reactions include amines, thiols, and alcohols, leading to the formation of 4-amino, 4-thioether, and 4-ether substituted benzo[d]thiazole-2-carbonitrile derivatives, respectively. The reaction conditions for these substitutions are typically mild, often involving a base in a polar aprotic solvent.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on this compound
| Nucleophile | Product |
| Primary/Secondary Amine | 4-(Alkyl/Aryl)aminobenzo[d]thiazole-2-carbonitrile |
| Thiol | 4-(Alkyl/Aryl)thiobenzo[d]thiazole-2-carbonitrile |
| Alcohol/Phenol | 4-(Alkoxy/Aryloxy)benzo[d]thiazole-2-carbonitrile |
Influence of Fluorine on Reactivity and Selectivity in Subsequent Reactions
The strong electron-withdrawing effect of the fluorine atom not only facilitates SNAr reactions at the C-4 position but also modulates the reactivity and selectivity of reactions at other sites within the molecule. The presence of fluorine can influence the acidity of adjacent protons and direct the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring, should such reactions be performed under forcing conditions.
Furthermore, the fluorine atom can impact the conformational preferences of derivatives and their binding affinities with biological targets, a crucial aspect in drug design. The substitution of the fluorine atom with other functional groups can, therefore, be used to fine-tune the electronic and steric properties of the molecule for specific applications.
Synthesis of Conjugates and Hybrid Molecules
The derivatization of this compound is a key step in the synthesis of more complex molecular structures, including polycyclic systems and hybrid molecules with other heterocyclic moieties.
Incorporation into Polycyclic Systems
The reactive nature of the nitrile group and the potential for functionalization at the 4-position make this compound a valuable precursor for the synthesis of novel polycyclic aromatic compounds. Through intramolecular cyclization reactions of appropriately substituted derivatives, it is possible to construct fused ring systems. For instance, a derivative with a suitable ortho-substituent on a 4-aryl-amino group could undergo cyclization to form a new heterocyclic ring fused to the benzothiazole core.
Formation of Fluoro-substituted Thiadiazoles
A significant application of fluorinated benzothiazole derivatives is in the synthesis of other heterocyclic systems, such as thiadiazoles. For example, 2-amino-6-fluorobenzothiazoles can be converted into N-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbothioamide, which can then be cyclized to form various substituted 1,3,4-thiadiazoles. This approach allows for the creation of hybrid molecules that incorporate both the benzothiazole and thiadiazole scaffolds, often leading to compounds with enhanced biological activities.
Benzothiazole-Indole Hybrid Synthesis
The synthesis of hybrid molecules combining the benzothiazole and indole (B1671886) moieties is an area of active research, driven by the diverse pharmacological properties of both heterocycles. While specific examples starting directly from this compound are not extensively documented, the general strategies for creating such hybrids often involve the reaction of a functionalized benzothiazole with an indole derivative. For instance, a 4-aminobenzo[d]thiazole derivative, obtained via nucleophilic substitution of the fluorine atom, could potentially be coupled with a suitable indole precursor to form a novel benzothiazole-indole hybrid. The synthesis of 4-(indol-3-yl)thiazole-2-amines from 3-(α-chloroacetyl)indoles and thiourea (B124793) derivatives demonstrates a related approach to linking these two important heterocyclic systems. nih.gov
Applications as Chemical Building Blocks
This compound serves as a versatile and valuable building block in organic synthesis, primarily owing to the presence of three key reactive sites: the fluorine atom on the benzene ring, the electrophilic carbon of the nitrile group, and the thiazole ring itself. These features allow for a wide range of chemical transformations, making it a pivotal precursor for the synthesis of diverse and complex molecules with significant applications in medicinal chemistry and materials science.
Precursors for Complex Heterocyclic Architectures
The structure of this compound is particularly amenable to the construction of more complex heterocyclic systems. The nitrile group is a versatile functional group that can undergo a variety of transformations to form new rings. For instance, it can react with binucleophiles to construct fused heterocyclic systems.
The thiazole moiety itself is a cornerstone in the synthesis of various biologically active compounds. Thiazole-based heterocycles are known to exhibit a wide range of medicinal properties. The synthetic utility of related thiazole compounds in constructing complex architectures is well-documented. For example, substituted thiazoles can be synthesized through methods like the Hantzsch reaction, and these can be further elaborated into more complex derivatives. jpionline.orgnih.gov The reaction of thiazole derivatives with various reagents can lead to the formation of fused ring systems such as pyrano[2,3-d]thiazoles and thiazolo[3,2-a]pyrimidines. ekb.egpurkh.com
Drawing parallels from the reactivity of similar nitrile-containing heterocycles, this compound can be envisioned as a key starting material for a variety of complex structures. The nitrile group can participate in cycloaddition reactions or be hydrolyzed to a carboxylic acid, which can then be used in amide coupling reactions to build larger molecular frameworks.
| Precursor Scaffold | Reagents/Conditions | Resulting Heterocycle |
| Thiazole-2-carbonitrile derivative | Aromatic aldehydes, active methylene (B1212753) compounds | Pyridine-3-carbonitrile derivatives ekb.eg |
| Thiazole-2-carbonitrile derivative | Hydrazines | Aminopyrazole derivatives ekb.eg |
| Substituted 2-aminothiazole | α-bromoketones, ethyl chloroacetate | Substituted 1,3-thiazole derivatives nih.gov |
| 5-Ylidenethiazol-4-ones | Malononitrile | Pyrano[2,3-d]thiazole-6-carbonitriles purkh.com |
This table is generated based on reactions of analogous thiazole derivatives and illustrates potential synthetic pathways for this compound.
Synthetic Intermediates for Fluorinated Organic Compounds
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netnih.gov this compound is an important intermediate for the synthesis of other fluorinated organic compounds, as it allows for the incorporation of a fluorinated benzothiazole moiety. solvay.com
The fluorine atom on the benzothiazole ring can influence the reactivity of the molecule and impart unique properties to the final compounds. For instance, the presence of a 4-fluorophenyl functionality on a thiazole ring has been shown to enhance the glycation inhibition potential of the resulting compounds. nih.gov
This building block can be utilized in multi-step syntheses where the fluorinated benzothiazole core is a key pharmacophore. The nitrile group can be converted to other functional groups, such as amines or carboxylic acids, which can then be used to link the fluorinated benzothiazole unit to other molecular fragments, leading to the creation of novel fluorinated drug candidates and functional materials.
| Intermediate | Application/Significance | Reference |
| Fluorinated benzothiazoles | Enhanced biological activities in medicinal chemistry. researchgate.netnih.gov | researchgate.netnih.gov |
| Fluorophenyl-based thiazoles | Increased potential for glycation inhibition. nih.gov | nih.gov |
| Fluorinated heterocycles | Key components in pharmaceuticals and agrochemicals. solvay.com | solvay.com |
This table summarizes the importance of fluorinated intermediates in organic synthesis.
Probes for Molecular Labeling Systems
The benzothiazole core is a well-known fluorophore, and its derivatives are extensively used in the development of fluorescent probes for molecular labeling and sensing applications. rsc.orgnih.govresearchgate.netnih.gov These probes are designed to detect specific analytes, such as biomolecules or reactive oxygen species, with high sensitivity and selectivity.
This compound can serve as a foundational structure for the synthesis of such probes. The benzothiazole unit acts as the fluorescent signaling component, while the nitrile group provides a convenient handle for introducing a recognition moiety that can selectively interact with the target analyte. The fluorine atom can further modulate the photophysical properties of the fluorophore, such as its emission wavelength and quantum yield.
For example, benzothiazole-based probes have been successfully developed for the detection of cysteine and hydrogen peroxide in living cells. rsc.orgnih.govresearchgate.net These probes often work on a "turn-on" fluorescence mechanism, where the fluorescence is quenched in the absence of the analyte and is restored upon reaction with it. Theoretical studies on benzothiazole derivatives have also been conducted to design probes with enhanced properties like large Stokes shifts. nih.gov
| Probe Base Structure | Target Analyte | Key Features | Reference |
| 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) | Cysteine (Cys) | 4725-fold fluorescence enhancement, large Stokes shift (135 nm). rsc.orgresearchgate.net | rsc.orgresearchgate.net |
| 2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)benzo[d]thiazole (BT-BO) | Hydrogen Peroxide (H₂O₂) | Aggregation-induced emission (AIE) "turn-on" probe. nih.gov | nih.gov |
| 2-(4-Acetoxy-3-benzothiazole-2-yl-phenyl)-4-methyl-thiazole- 5-carboxylic acid ethyl ester (HP1) based probes | Hydrazine | Theoretical design for large Stokes-shift probes. nih.gov | nih.gov |
This table presents examples of benzothiazole-based fluorescent probes, illustrating the potential applications of this compound in this field.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes for 4-Fluorobenzo[d]thiazole-2-carbonitrile
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. bohrium.com Future research should prioritize the creation of novel and sustainable routes to this compound that move beyond traditional, often harsh, synthesis methods. airo.co.in Key areas of investigation would include the use of microwave-assisted organic synthesis (MAOS) to reduce reaction times and energy consumption, as well as the exploration of ultrasonication as an energy-efficient alternative. mdpi.com
The replacement of conventional toxic solvents with greener alternatives like water, ethanol, or ionic liquids is a critical goal. airo.co.in Furthermore, the design and application of recyclable heterogeneous catalysts, such as tin(II) pyrophosphate (SnP₂O₇), could significantly improve the sustainability profile by allowing for easy separation and reuse, minimizing waste. nih.gov
| Parameter | Traditional Route (Hypothetical) | Proposed Green Route |
|---|---|---|
| Solvent | Toluene or DMF | Water or Ethanol |
| Catalyst | Homogeneous acid/base | Recyclable heterogeneous catalyst (e.g., SnP₂O₇) |
| Energy Source | Conventional heating (reflux) | Microwave or Ultrasound |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Work-up | Solvent extraction, column chromatography | Filtration, simple purification |
| Sustainability | Low (high waste, toxic solvents) | High (low waste, benign solvents, catalyst recycling) |
Advanced Mechanistic Studies using In Situ Techniques
A deep understanding of the reaction mechanism is paramount for optimizing the synthesis of this compound. Future studies should employ advanced in situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance), to monitor the reaction in real-time. These techniques would allow for the identification of transient intermediates, the elucidation of the catalytic cycle, and a precise understanding of the role that the electron-withdrawing fluorine and nitrile groups play in the reaction kinetics and pathway. This data is crucial for rational process optimization, leading to higher yields and purities.
Integration of Machine Learning in Synthesis Prediction and Optimization
The intersection of computational science and chemistry offers powerful new tools for synthesis development. researchgate.net Machine learning (ML) algorithms could be trained on large datasets of benzothiazole (B30560) synthesis reactions to predict the optimal conditions for producing this compound. youtube.com By inputting parameters such as starting materials, catalysts, solvents, and temperature, an ML model could predict outcomes like yield, reaction time, and impurity profiles. researchgate.netyoutube.com This in silico approach can dramatically accelerate the discovery of new, highly efficient synthetic routes by minimizing the number of trial-and-error experiments required. youtube.com
| Input Parameters | Predicted Outputs | ||
|---|---|---|---|
| Variable | Value | Metric | Prediction |
| Starting Material 1 | 2-Amino-3-fluorothiophenol | Yield (%) | 92% |
| Starting Material 2 | Oxalyl chloride | Reaction Time (min) | 45 |
| Catalyst | [Proposed Catalyst X] | Purity (%) | 98.5% |
| Solvent | Ethanol | E-Factor | 5.2 |
| Temperature (°C) | 80 | Optimal Conditions | [Generated] |
Exploration of Novel Reactivity Patterns and Functionalizations
The specific arrangement of substituents in this compound presents unique opportunities for exploring novel chemical transformations. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form new heterocyclic systems. The fluorine atom, a key substituent, influences the electronic properties of the benzothiazole ring system, potentially enabling unique regioselective aromatic substitution reactions that are not possible in its non-fluorinated counterparts. Future work should systematically investigate these reactivity patterns to synthesize a library of novel derivatives.
Q & A
Q. What spectroscopic methods are used to distinguish co-crystals from physical mixtures?
- Methodological Answer : ¹H NMR peak shifts (e.g., NH₂ protons downfield due to hydrogen bonding) and IR spectral changes (broadened O–H stretches) confirm co-crystal formation. Comparative analysis of monomeric vs. co-crystal spectra is essential .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections model frontier molecular orbitals (HOMO/LUMO) and charge distribution. Basis sets like 6-311++G(d,p) optimize geometry and predict properties such as dipole moments and electrostatic potential surfaces. Discrepancies between DFT and experimental bond lengths (e.g., C–N vs. X-ray data) require error analysis .
Q. What role do Hirshfeld surfaces play in analyzing intermolecular interactions in co-crystals?
- Methodological Answer : Hirshfeld surfaces (3D dnorm maps) quantify interactions like F···H (6.3% contribution) and O···H (18.5%) via 2D fingerprint plots. Software like Crystal Explorer visualizes contact distances (e.g., di + de ≈ 2.8 Å for N–H···O), aiding in understanding packing efficiency and stability .
Q. How can researchers resolve contradictions between computational and experimental data in bond-length analysis?
- Methodological Answer : Discrepancies (e.g., C–S bond lengths: DFT = 1.73 Å vs. SCXRD = 1.75 Å) arise from crystal packing effects. Refinement using dispersion-corrected functionals (e.g., ωB97X-D) and inclusion of solvent effects in DFT simulations improve accuracy. Statistical tools like RMSD (root mean square deviation) quantify deviations .
Q. What strategies optimize supramolecular assembly in fluorinated benzothiazole derivatives?
- Methodological Answer : Hydrogen-bond-directed assembly (e.g., R4<sup>4</sup>(16) motifs) stabilizes layered structures. Adjusting substituents (e.g., fluorine vs. methyl groups) modulates π–π stacking (3.5–4.0 Å interplanar distances) and dihedral angles (e.g., 170.78° for coplanar moieties). Thermal analysis (TGA/DSC) assesses stability under varying conditions .
Q. How do solvent polarity and stoichiometry affect co-crystallization yields?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) reduce nucleation rates, favoring larger crystals. Stoichiometric deviations (>5%) lead to phase impurities, detectable via PXRD. Yield optimization requires iterative screening (e.g., Hansen solubility parameters) and phase-diagram construction .
Methodological Challenges
Q. What are the limitations of Hirshfeld surface analysis in quantifying weak interactions?
- Answer : Hirshfeld surfaces underestimate weak interactions (e.g., C–F···π, contributing <2%) due to resolution limits. Complementary methods like QTAIM (Quantum Theory of Atoms in Molecules) or NCI (Non-Covalent Interaction) plots are recommended for full interaction profiling .
Q. How can researchers address low reproducibility in SCXRD data collection?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
